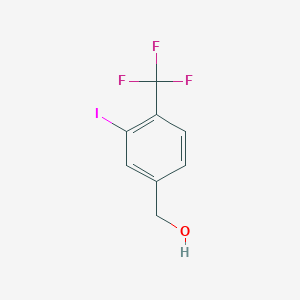

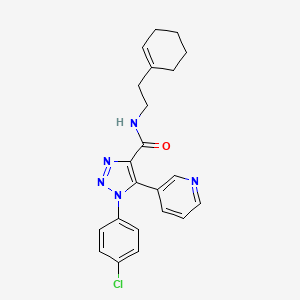

![molecular formula C11H7ClF3N3OS B2691321 N-{4-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-基}乙酰胺 CAS No. 2058813-42-4](/img/structure/B2691321.png)

N-{4-[3-氯-5-(三氟甲基)吡啶-2-基]-1,3-噻唑-2-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of similar compounds often involves Pd-catalyzed coupling reactions . For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis

The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

The relatively minor changes of lengthening the linker between the 3‐chloro‐5‐trifluoromethyl‐2‐pyridinyl residue and the carboxylic amide part of fluopicolide by one methylene unit (CH2 → CH2CH2), and changing the phenyl substitution pattern from ortho–ortho′ substitution (R1 and R2) to a single ortho substitution (R1), would result in a complete shift of the biological spectrum and mode of action (MoA) .科学研究应用

构效关系

一项研究详细阐述了磷酸肌醇3-激酶(PI3K)/雷帕霉素哺乳动物靶标(mTOR)双重抑制剂的构效关系,探索了各种6,5-杂环以提高代谢稳定性。化合物N-(6-(6-氯-5-(4-氟苯磺酰胺)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺被检验为一种有效的抑制剂,突出了结构修饰在药物发现过程中增强代谢稳定性的重要性(Stec等人,2011年)。

抗菌和杀虫活性

另一个研究途径涉及设计和合成具有1,3,4-噻二唑取代基的N-(噻吩[2,3-b]吡啶-3-基)乙酰胺化合物,旨在评估它们的抗真菌和杀虫活性。这表明在开发新型农用化学品或害虫管理解决方案中具有潜在应用(周炳瑟,2013年)。

抗癌活性

对新型功能化吡啶连接的噻唑衍生物的合成和抗增殖活性的研究突出了它们在癌症治疗中的潜力。某些合成的化合物对各种癌细胞系表现出有希望的抗癌活性,包括肝癌和乳腺癌。这强调了该化合物在开发新的治疗剂中的作用(Alqahtani & Bayazeed,2020年)。

缓蚀剂

此外,还探索了长烷基侧链乙酰胺衍生物(包括异恶唑烷和异恶唑啉)的合成,以了解它们的缓蚀效率。这项研究表明,此类化合物在保护材料免受腐蚀方面的潜在应用,有助于工业维护和使用寿命(Yıldırım & Cetin,2008年)。

抗菌筛选

还报道了N-(4-芳基胺)-2-{[4-苯基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺衍生物的合成和抗菌筛选。这突出了对新型化合物及其潜在抗菌和抗真菌特性的探索,为开发新的抗菌剂做出了贡献(MahyavanshiJyotindra等人,2011年)。

作用机制

Target of Action

The primary target of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase without any activity toward the human orthologue .

Biochemical Pathways

The compound affects the post-translational modification catalyzed by phosphopantetheinyl transferases (PPTases), which is essential to bacterial cell viability and virulence . By inhibiting this process, N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide attenuates secondary metabolism and thwarts bacterial growth .

Pharmacokinetics

The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide, as well as its in vivo pharmacokinetic profiles, have been studied . These properties contribute to the compound’s bioavailability and potential utility as a small-molecule inhibitor .

Result of Action

As a result of its action, N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide can attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}acetamide. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be influenced by the bacterial environment and its specific resistance mechanisms.

安全和危害

This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

未来方向

属性

IUPAC Name |

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3OS/c1-5(19)17-10-18-8(4-20-10)9-7(12)2-6(3-16-9)11(13,14)15/h2-4H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPYSBGQCKGFRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

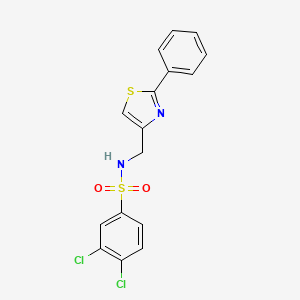

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methylbenzamide](/img/structure/B2691239.png)

![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(1-naphthyl)acetamide](/img/no-structure.png)

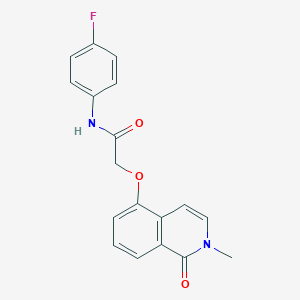

![N-(2,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2691243.png)

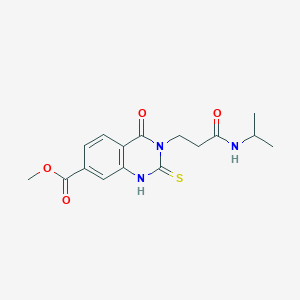

![Ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B2691246.png)

![2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2691251.png)

![2-[4-(2-Hydroxy-3-morpholinopropoxy)phenyl]acetamide](/img/structure/B2691256.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)

![1-(Azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2691261.png)